1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole

Lipophilicity Drug-likeness ADME

1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole is a fully saturated (octahydro) 2,1-benzisoxazole derivative belonging to the broader benzisoxazole family, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory potential. With a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g·mol⁻¹, this compound is characterized by an N-ethyl substituent and three methyl groups at the 3,3,6-positions on the saturated bicyclic framework.

Molecular Formula C12H23NO
Molecular Weight 197.32 g/mol
CAS No. 6296-32-8
Cat. No. B12811668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole
CAS6296-32-8
Molecular FormulaC12H23NO
Molecular Weight197.32 g/mol
Structural Identifiers
SMILESCCN1C2CC(CCC2C(O1)(C)C)C
InChIInChI=1S/C12H23NO/c1-5-13-11-8-9(2)6-7-10(11)12(3,4)14-13/h9-11H,5-8H2,1-4H3
InChIKeyOVLKBJBVASLXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (CAS 6296-32-8): Physicochemical Baseline for Research Procurement


1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole is a fully saturated (octahydro) 2,1-benzisoxazole derivative belonging to the broader benzisoxazole family, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory potential [1]. With a molecular formula of C₁₂H₂₃NO and a molecular weight of 197.32 g·mol⁻¹, this compound is characterized by an N-ethyl substituent and three methyl groups at the 3,3,6-positions on the saturated bicyclic framework . Its computed LogP of approximately 2.77 and polar surface area (PSA) of 12.47 Ų place it in a distinctly more lipophilic physicochemical space compared to many aromatic benzisoxazole analogs, a property that may influence membrane partitioning and biological distribution in cell-based assays .

Why Generic Benzisoxazole Substitution Fails: Physicochemical and Scaffold-Level Differentiation of 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole


Blanket substitution of 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole with a generic benzisoxazole or even a closely related octahydro analog is not supported by available data. The 2,1-benzisoxazole regioisomeric scaffold (anthranil type) exhibits distinct biological profiles compared to the more common 1,2-benzisoxazole (indoxazene) scaffold, including unique monoamine oxidase (MAO) isoform selectivity patterns documented for 2,1-benzisoxazole derivatives [1]. Furthermore, the fully saturated octahydro core of this compound confers a higher sp³ fraction and greater conformational flexibility relative to aromatic benzisoxazoles, which can alter target binding and metabolic stability. The specific 3,3,6-trimethyl substitution pattern and N-ethyl group differentiate this compound from other octahydro-2,1-benzisoxazoles by substantially increasing lipophilicity (LogP ≈ 2.77 vs. lower values for less substituted analogs), potentially affecting cellular permeability, solubility, and off-target binding profiles in screening cascades . In the absence of direct comparative biological data for this specific compound, these physicochemical differences constitute the primary evidence for non-interchangeability.

Quantitative Evidence Guide: Where 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole Differentiates from Closest Analogs


Lipophilicity Advantage: LogP and PSA Differentiation vs. Aromatic 2,1-Benzisoxazole Scaffolds

1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole exhibits a computed LogP of 2.77 and a polar surface area (PSA) of 12.47 Ų . This LogP is substantially higher than that of unsubstituted aromatic 2,1-benzisoxazole (anthranil), which has a LogP of approximately 1.1–1.3 and a PSA of ~26 Ų [1]. The higher LogP and lower PSA of the target compound indicate significantly enhanced membrane permeability potential and reduced aqueous solubility relative to the aromatic parent scaffold, a crucial differentiator for cell-penetration-dependent assay performance.

Lipophilicity Drug-likeness ADME

Scaffold-Level Regioisomeric Specificity: 2,1-Benzisoxazole vs. 1,2-Benzisoxazole in MAO Inhibition

The 2,1-benzisoxazole (anthranil) scaffold, which forms the core of 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole, has been demonstrated as a novel structural class for monoamine oxidase (MAO) inhibition with predominant MAO-B isoform specificity [1]. In contrast, the 1,2-benzisoxazole scaffold (indoxazene), exemplified by the clinically used anticonvulsant zonisamide, exhibits a different selectivity profile. Potent 2,1-benzisoxazole derivatives in this study achieved MAO-B IC₅₀ values as low as 0.017 µM (compound 7a) and 0.098 µM (compound 7b), representing some of the most potent MAO-B inhibitors reported [1]. While the specific target compound was not among those tested, its 2,1-benzisoxazole core and N-ethyl substituent place it within this pharmacophoric space, whereas 1,2-benzisoxazole analogs are structurally excluded from this activity class.

MAO inhibition Neuropharmacology Isoform selectivity

Physicochemical Differentiation from Closest Octahydro-2,1-Benzisoxazole Analogs

Among the limited set of characterized octahydro-2,1-benzisoxazole analogs, 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (MW = 197.32 g·mol⁻¹; bp = 236.5 °C at 760 mmHg) is distinguished by its higher molecular weight and boiling point relative to simpler octahydro-2,1-benzisoxazole derivatives . For example, (3aR,7aR)-octahydro-1,2-benzisoxazole (CAS 64018-30-0) has a molecular weight of only 127.18 g·mol⁻¹ (C₇H₁₃NO) and lacks the alkyl substituents that confer enhanced lipophilicity . Similarly, 3,3,6-trimethyl-3,3a,4,5,6,7-hexahydro-2,1-benzisoxazole (MW = 167.25 g·mol⁻¹, C₁₀H₁₇NO) lacks the N-ethyl substituent and retains partial unsaturation, placing it in a different volatility and solubility class . The target compound's N-ethyl group is the key differentiating substituent, adding 29 Da of mass and contributing significantly to the LogP increase.

Physicochemical properties Analog selection Screening library design

Benzisoxazole Class-Level Antimicrobial Potential with Scaffold-Dependent Activity Gradients

Benzisoxazole-containing compounds have demonstrated quantifiable antimicrobial activity in multiple independent studies. A benzisoxazole-tethered 1,2,4-triazole derivative (compound 6c) achieved an MIC of 12.5 µg·mL⁻¹ against both Staphylococcus aureus and Mycobacterium smegmatis [1]. Additionally, benzisoxazole–amino acid/peptide conjugates showed MIC values ranging from 44.8 µM against Geotrichum candidum to 584.2–839.5 µM against other tested pathogens [2]. A proprietary vendor entry for the target compound states that in vitro studies suggest it may exhibit antibacterial activity by disrupting bacterial metabolic functions . However, no quantitative MIC, IC₅₀, or zone-of-inhibition data for 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole specifically have been published in the peer-reviewed literature as of the search date. The class-level evidence indicates that benzisoxazole antimicrobial activity is highly substituent-dependent, with potency varying by >10-fold across closely related analogs, underscoring that activity cannot be assumed without direct measurement.

Antimicrobial MIC Benzisoxazole SAR

Evidence-Backed Application Scenarios for 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole (CAS 6296-32-8) in Scientific Procurement


CNS Drug Discovery: MAO-B Inhibitor Lead Expansion Using a Saturated 2,1-Benzisoxazole Scaffold

Programs targeting MAO-B for Parkinson's disease or depression can deploy 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole as a structurally novel starting point within the 2,1-benzisoxazole pharmacophore class that has demonstrated potent MAO-B inhibition (IC₅₀ as low as 0.017 µM for close analogs) [1]. The saturated octahydro core differentiates this compound from all reported aromatic MAO-B inhibitors in the 2,1-benzisoxazole series, offering the potential for improved metabolic stability and reduced mechanism-based inactivation relative to electron-rich aromatic systems. The N-ethyl substituent is a demonstrated feature in active MAO-B inhibitors and provides a handle for further SAR exploration.

Antimicrobial Screening Library Diversification with a High-sp³ Fraction Benzisoxazole

Screening collections heavily populated with flat aromatic benzisoxazoles can be diversified with 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole, which introduces a fully saturated bicyclic core into the benzisoxazole chemical space [2]. While specific MIC data are absent, the broader benzisoxazole class has yielded compounds with MIC values as low as 12.5 µg·mL⁻¹ against Staphylococcus aureus [2]. The compound's higher LogP (2.77) relative to aromatic benzisoxazoles may enhance Gram-negative outer membrane penetration, a known bottleneck in antibacterial drug discovery.

Physicochemical Probe for Intracellular Target Engagement Assays Requiring High Membrane Permeability

With a LogP of 2.77 and PSA of only 12.47 Ų , 1-ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole occupies a favorable physicochemical space for passive membrane permeability according to commonly applied drug-likeness filters (e.g., Veber rules: PSA < 140 Ų; Lipinski: LogP < 5). This makes it a suitable vehicle probe or scaffold for assays requiring intracellular target engagement, where polar aromatic benzisoxazoles (PSA ~26 Ų) may exhibit insufficient cellular uptake.

Medicinal Chemistry Intermediate for Late-Stage N-Functionalization at the Saturated 2,1-Benzisoxazole Core

The N-ethyl group on the saturated 2,1-benzisoxazole core distinguishes this compound from des-ethyl octahydro analogs such as (3aR,7aR)-octahydro-1,2-benzisoxazole (MW 127.18) . Synthetic chemistry teams requiring a pre-installed N-alkyl handle on a saturated benzisoxazole scaffold for further derivatization (e.g., N-dealkylation/re-alkylation, quaternization, or N-oxide formation) will find this compound a more advanced intermediate than the unsubstituted octahydro core.

Quote Request

Request a Quote for 1-Ethyl-3,3,6-trimethyloctahydro-2,1-benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.